molecular formula C41H47N5O6S B10849941 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B10849941
M. Wt: 737.9 g/mol
InChI Key: LZKUFQZJJUVPHA-CTRNRRKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

KNI-10527 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

KNI-10527 exerts its effects by inhibiting the activity of Plasmodium Plasmepsin 2. The compound binds to the active site of the enzyme, preventing it from cleaving its substrate. This inhibition disrupts the life cycle of the malaria parasite, leading to its death . The molecular targets and pathways involved include the catalytic aspartates Asp-25 and Asp-125, which play a crucial role in the enzyme’s activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C41H47N5O6S

Molecular Weight

737.9 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-(pyridin-4-ylmethylamino)phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C41H47N5O6S/c1-25-18-30(43-22-28-14-16-42-17-15-28)19-26(2)37(25)52-23-34(48)44-32(20-27-10-6-5-7-11-27)36(49)40(51)46-24-53-41(3,4)38(46)39(50)45-35-31-13-9-8-12-29(31)21-33(35)47/h5-19,32-33,35-36,38,43,47,49H,20-24H2,1-4H3,(H,44,48)(H,45,50)/t32-,33+,35-,36-,38+/m0/s1

InChI Key

LZKUFQZJJUVPHA-CTRNRRKFSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NCC6=CC=NC=C6

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NCC6=CC=NC=C6

Origin of Product

United States

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